molecular formula C13H9FN2O2S2 B11057870 2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11057870
M. Wt: 308.4 g/mol
InChI Key: UYHWMIRISNHPMG-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a synthetic organic compound that belongs to the class of thiazolo[4,5-b]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, a hydroxyl group at the 7th position, and a 3-fluorobenzylsulfanyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring.

    Pyridine Ring Fusion: The thiazole intermediate is then subjected to a condensation reaction with a pyridine derivative to form the thiazolo[4,5-b]pyridine core.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 7th position is introduced via selective hydroxylation using appropriate oxidizing agents.

    Attachment of the 3-Fluorobenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the 3-fluorobenzylsulfanyl group is attached to the 2nd position of the thiazolo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups at the benzyl position.

Scientific Research Applications

2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Inhibit Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
  • 2-[(3-methylbenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
  • 2-[(3-nitrobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Uniqueness

The uniqueness of 2-[(3-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one lies in the presence of the fluorobenzylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Properties

Molecular Formula

C13H9FN2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H9FN2O2S2/c14-8-3-1-2-7(4-8)6-19-13-16-12-11(20-13)9(17)5-10(18)15-12/h1-5H,6H2,(H2,15,17,18)

InChI Key

UYHWMIRISNHPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(S2)C(=CC(=O)N3)O

Origin of Product

United States

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